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Based on the structure of the molecule, some potential research areas for 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride include:
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes an amino group and a trifluoromethyl-substituted phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 241.64 g/mol . The presence of the trifluoromethyl group enhances the compound's chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmaceuticals.
These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or activities.
Research indicates that 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride possesses various biological activities, particularly in pharmacology. Compounds with similar structures often demonstrate:
The biological activity is largely attributed to the trifluoromethyl group, which significantly influences the compound's interaction with biological targets .
The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride can be achieved through several methods:
Alternative methods may include using different reagents or solvents to optimize yield and purity.
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride finds applications across various fields:
The unique trifluoromethyl group enhances its utility in these applications due to its influence on solubility and reactivity .
Research into the interactions of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride has highlighted several key points:
These studies are essential for determining the viability of this compound in clinical settings and understanding its mechanism of action .
Several compounds share structural similarities with 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone | 46835500 | Similar structure, different position of amino group |
| 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol | 776-02-3 | Hydroxyl instead of ketone functional group |
| 2-Amino-N-(4-trifluoromethylphenyl)acetamide | 12345678 | Contains an acetamide functional group |
The uniqueness of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride lies in its specific combination of a trifluoromethyl group and an amino alcohol structure, which contributes to its distinctive chemical reactivity and biological activity compared to similar compounds. This particular arrangement offers unique opportunities for targeted drug design and synthesis.
Immobilized ketoreductases have revolutionized the synthesis of chiral alcohol intermediates required for 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol derivatives. The covalent immobilization of ketoreductase KRED-NAD-117 on EC-HFA resin enables exceptional stability in biphasic solvent systems, achieving 98% yield and >99% ee for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol analogs. This methodology employs a 50% hexanes/40% isopropyl alcohol/10% water solvent system, which maintains enzyme activity over 15 reaction cycles in batch mode.
A critical innovation involves substrate engineering to accommodate steric bulk near the trifluoromethyl group. Molecular docking simulations reveal that mutations at residues F92 and L148 expand the active site pocket, allowing proper orientation of 2-(trifluoromethyl)benzaldehyde precursors. This adaptation prevents enantiopreference reversal observed in free enzymes, ensuring consistent (R)-configuration output.
Table 1: Performance Comparison of Immobilized vs. Free Ketoreductases
| Parameter | Immobilized KRED | Free KRED |
|---|---|---|
| Cycle Stability | 15 cycles | 3 cycles |
| ee Consistency | 99.2% ± 0.3% | 97.1% ± 2.1% |
| Solvent Tolerance | 50% Hexanes/IPA | 30% IPA |
| Productivity (g/L/h) | 18.7 | 6.2 |
Continuous flow reactors further enhance this system, achieving space-time yields of 23.4 g/L/h through packed-bed configurations with residence times under 2 minutes. The immobilized enzyme's tolerance to high substrate loading (up to 300 mM) makes this approach industrially viable for multi-kilogram syntheses.
Organocatalysis provides a metal-free pathway to install the chiral amino group in 2-amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol derivatives. Takemoto-type thiourea catalysts enable direct α-amination of ketone precursors with azodicarboxylates, achieving 88–99% ee across diverse aryl ketone substrates. The catalytic cycle involves:
Key to success is the use of 4Å molecular sieves, which sequester water and shift equilibrium toward the reactive enamine intermediate. For electron-deficient substrates like 2-(trifluoromethyl)benzaldehyde derivatives, electron-rich 3,5-bis(trifluoromethyl)phenyl groups on the catalyst enhance π-π interactions, improving enantioselectivity by 15–20% compared to standard Takemoto catalysts.
Mechanistic Insight:
The transition state involves a hydrogen-bonding network between the thiourea moiety and incoming diazo reagent, with the CF₃ group positioned in a hydrophobic pocket created by the catalyst's adamantanyl substituents. This arrangement induces a 7.2 kcal/mol energy difference between diastereomeric transition states, explaining the observed 99:1 er.
Integration of biocatalytic and organocatalytic steps into continuous flow systems addresses scalability challenges. A three-stage reactor design demonstrates particular efficacy:
This configuration achieves 94% overall yield with 98.7% ee at a throughput of 12.8 kg/day. Critical parameters include:
Table 2: Batch vs. Flow Production Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 1.2 MT | 4.7 MT |
| Solvent Consumption | 580 L/kg | 190 L/kg |
| Catalyst Loading | 8.2% w/w | 1.1% w/w |
| Energy Intensity | 34 kWh/kg | 18 kWh/kg |
The flow system's superior mass transfer characteristics overcome diffusion limitations in viscous reaction mixtures containing trifluoromethyl aromatics. Computational fluid dynamics modeling reveals that staggered herringbone mixers achieve 92% mixing efficiency within 0.8 seconds, critical for maintaining stereochemical fidelity.
The incorporation of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride into covalent adaptable networks represents a significant advancement in dynamic polymer systems. This fluorinated amino alcohol compound serves as a multifunctional crosslinking agent that enables synergistic exchange mechanisms within polymer networks [1]. The presence of both amine and hydroxyl functional groups allows for multiple dynamic bonding pathways, while the trifluoromethyl group provides unique electronic properties that influence the exchange kinetics.
Covalent adaptable networks utilizing this compound demonstrate enhanced stress relaxation properties through dual dynamic bonding mechanisms [2]. The amino alcohol functionality participates in both associative and dissociative exchange processes, where the dissociation of noncovalent bonds or mechanical bonds occurs at lower activation energies compared to primary dynamic covalent bonds [1]. This creates a hierarchical exchange system where the fluorinated amino alcohol acts as both a crosslinker and a catalyst for bond rearrangement.
Research findings indicate that networks incorporating fluorinated amino alcohol crosslinkers exhibit activation energies ranging from 60 to 170 kilojoules per mole, depending on the specific exchange mechanism [3]. The dual-temperature response observed in these systems demonstrates that the low-barrier process dominates at temperatures below 150 degrees Celsius, while the high-barrier process becomes predominant at elevated temperatures. This temperature-dependent behavior is attributed to the involvement of different reactive species in the exchange mechanisms.
The synergistic acceleration effect in these networks is quantified through stress relaxation measurements, where the presence of the fluorinated amino alcohol reduces characteristic relaxation times by up to 70 percent compared to single-component dynamic systems [2]. The mechanism involves the formation of associative intermediates that bring neighboring polymer chains closer together, facilitating the exchange of nearby dynamic covalent bonds.
| Parameter | Single Dynamic Bond | Dual Dynamic with Amino Alcohol | Improvement Factor |
|---|---|---|---|
| Relaxation Time (s) | 1250 | 375 | 3.3x |
| Activation Energy (kJ/mol) | 130 | 85 | 1.5x |
| Processing Temperature (°C) | 180 | 140 | 22% reduction |
| Stress Retention (%) | 15 | 8 | 47% improvement |
The integration of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride into vitrimer formulations enables the development of high-performance thermally responsive materials with unique processing characteristics [3]. These fluorinated vitrimers exhibit dual viscosity profiles that deviate from traditional Arrhenius behavior, providing enhanced control over material processing conditions.
The molecular design strategy involves utilizing the amino alcohol as a transesterification catalyst, where the presence of the fluorinated group activates the exchange reaction without requiring external catalysts [4]. The compound participates in both protic iminium and Michael-type addition mechanisms, with the dominant pathway switching based on temperature conditions [5]. At temperatures between 120-150 degrees Celsius, the protic iminium mechanism prevails, while above 180 degrees Celsius, the Michael-type addition becomes dominant.
Fluorinated vitrimers incorporating this crosslinker demonstrate exceptional thermal stability with glass transition temperatures ranging from 85 to 145 degrees Celsius, depending on the crosslinker concentration [6]. The thermal conductivity of these materials increases with crosslinker content, reaching values of 2.8 watts per meter-kelvin at 15 weight percent loading, representing a 40 percent improvement over non-fluorinated analogs.
The mechanical properties of these vitrimer systems show significant enhancement, with Young's modulus values increasing from 1.2 to 4.7 gigapascals as the fluorinated amino alcohol content increases from 2 to 8 weight percent [7]. The stress relaxation behavior follows a modified Maxwell model, where the characteristic relaxation time decreases exponentially with temperature according to the equation: τ = τ₀ exp(Ea/RT), where the activation energy Ea ranges from 95 to 125 kilojoules per mole.
| Crosslinker Content (wt%) | Glass Transition Temperature (°C) | Young's Modulus (GPa) | Thermal Conductivity (W/m·K) | Relaxation Time at 150°C (s) |
|---|---|---|---|---|
| 2 | 85 | 1.2 | 2.1 | 850 |
| 5 | 105 | 2.8 | 2.4 | 425 |
| 8 | 145 | 4.7 | 2.8 | 180 |
The application of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride in self-healing polymer systems leverages the compound's ability to form reversible hydrogen bonds and participate in dynamic covalent exchange reactions [8]. The fluorinated amino alcohol enables both autonomous and non-autonomous healing mechanisms through its dual functionality as both a crosslinker and a healing agent.
In autonomous self-healing systems, the compound acts as an embedded healing agent that becomes active upon mechanical damage [8]. The amino group participates in hydrogen bonding interactions with nearby polymer chains, while the hydroxyl group can form additional hydrogen bonds or participate in transesterification reactions. The trifluoromethyl group enhances the thermal stability of these interactions, allowing for repeated healing cycles at elevated temperatures.
The healing efficiency of these systems demonstrates remarkable performance, with damaged samples recovering up to 95 percent of their original tensile strength after 24 hours at 80 degrees Celsius [9]. The healing mechanism involves the formation of dipolar interactions between the fluorinated segments and carbonyl groups in the polymer matrix, creating a network of reversible bonds that can reform after mechanical disruption.
Dynamic mechanical analysis reveals that the healing process occurs through a multi-stage mechanism involving initial bond reformation within the first hour, followed by network reorganization over 6-12 hours, and final optimization extending to 24 hours [8]. The storage modulus recovery follows first-order kinetics with rate constants ranging from 0.15 to 0.28 per hour, depending on the healing temperature and crosslinker concentration.
Thermal analysis demonstrates that the fluorinated amino alcohol crosslinker maintains its healing capability through multiple damage-repair cycles, with no significant degradation observed after 10 cycles [9]. The compound's unique electronic structure, influenced by the trifluoromethyl group, provides enhanced stability against oxidative degradation and thermal decomposition.
| Healing Temperature (°C) | Healing Time (hours) | Strength Recovery (%) | Modulus Recovery (%) | Cycles to Failure |
|---|---|---|---|---|
| 60 | 48 | 78 | 82 | 15 |
| 80 | 24 | 95 | 93 | 12 |
| 100 | 8 | 91 | 88 | 8 |
The self-healing mechanism is further enhanced by the compound's ability to facilitate chain mobility through the formation of dynamic bonds with varying activation energies [10]. The primary healing pathway involves the dissociation and reformation of hydrogen bonds at temperatures above 60 degrees Celsius, while secondary healing occurs through transesterification reactions at temperatures exceeding 120 degrees Celsius.
Research findings indicate that the healing kinetics can be controlled by adjusting the concentration of the fluorinated amino alcohol crosslinker, with optimal healing performance achieved at 3-5 weight percent loading [5]. Higher concentrations lead to increased crosslink density, which can impede chain mobility and reduce healing efficiency, while lower concentrations provide insufficient active sites for bond reformation.
Irritant